![molecular formula C19H14BrN3O2S2 B2911317 4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-74-6](/img/structure/B2911317.png)
4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. Thiazole derivatives, which are a core structural motif in this compound, have been found to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . For instance, they can serve as ligands for certain receptors, inhibit specific enzymes, or interfere with cellular processes .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. Thiazole derivatives have been reported to influence pathways related to inflammation, viral replication, malaria, and HIV . They are also involved in the development of pain therapy drugs and act as fibrinogenic receptor antagonists with antithrombotic activity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal , anti-inflammatory , antiviral , antimalarial , and anti-HIV activities .
Análisis Bioquímico
Biochemical Properties
It is known that thiazolo[4,5-b]pyridines, the class of compounds to which it belongs, interact with a variety of enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 4-Bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide vary with different dosages in animal models .
Metabolic Pathways
Related compounds have been shown to undergo extensive metabolism in human hepatocytes, involving hydroxylation, O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through the annulation of a thiazole ring to a pyridine derivative.
Bromination: Introduction of the bromine atom at the desired position on the aromatic ring.
Sulfonamide formation: Coupling of the brominated thiazolo[5,4-b]pyridine with a benzenesulfonamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazolo[5,4-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a histamine H3 receptor antagonist.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar pharmacological activities.
Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide moiety that have diverse biological activities.
Propiedades
IUPAC Name |
4-bromo-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S2/c1-12-4-5-13(18-22-16-3-2-10-21-19(16)26-18)11-17(12)23-27(24,25)15-8-6-14(20)7-9-15/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTPHWMLTMUFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
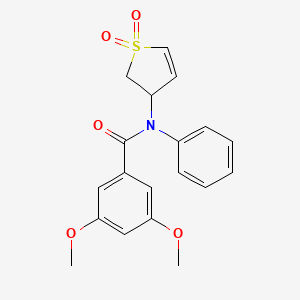
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2911238.png)
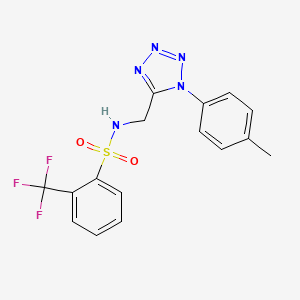
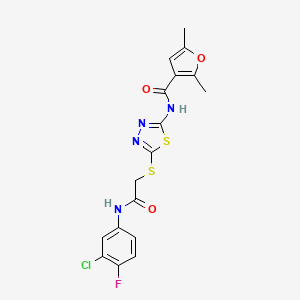
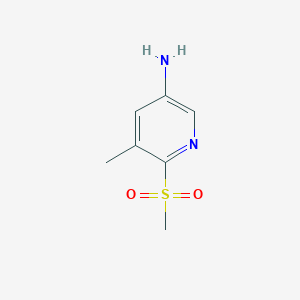
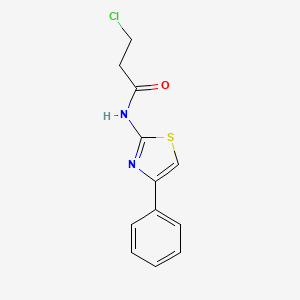
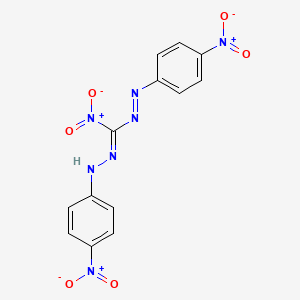
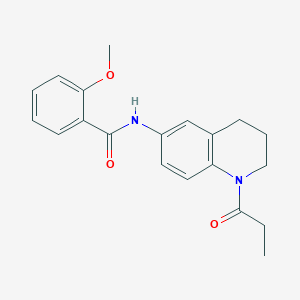
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2911252.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2911253.png)
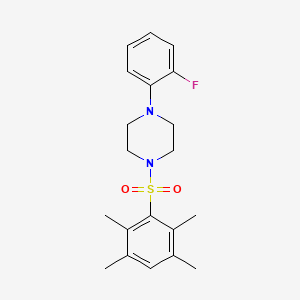
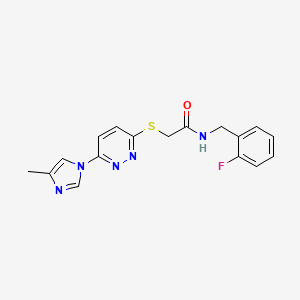
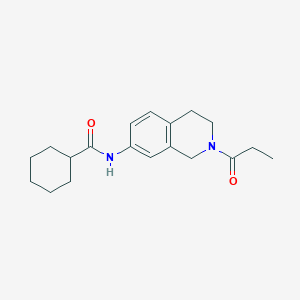
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911257.png)
